N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-3-4-11(7-12(9)16)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZPDQWMQVNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the carboxamide group: This step involves the reaction of the imidazo[1,2-b]pyridazine core with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution with the 3-chloro-4-methylphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-b]pyridazine derivative reacts with 3-chloro-4-methylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through cyclocondensation reactions involving substituted phenyl and imidazo-pyridazine derivatives. The structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which reveal the compound's planar structure and specific bond lengths indicative of its chemical properties.
Anticancer Properties
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have shown promise as selective inhibitors of key kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : These compounds often function by inhibiting the kinase activity associated with critical signaling pathways in cancer cells, thereby inducing apoptosis or cell cycle arrest.
Kinase Inhibition
The compound has been identified as a potential allosteric inhibitor of various kinases, including IRE1α, which plays a crucial role in the unfolded protein response in cancer cells. By binding to an unusual inactive conformation of the kinase domain, it disrupts downstream signaling pathways, providing a novel approach to targeting cancer therapeutics.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound class:
- Study 1 : A study published in Molecules reported that derivatives of imidazo[1,2-b]pyridazine demonstrated potent activity against different cancer cell lines with IC50 values in the low micromolar range . The study highlighted structure-activity relationships (SAR) that guide further modifications to enhance potency.
- Study 2 : Another research article focused on the binding interactions of these compounds with IRE1α. It was found that modifications at specific positions significantly affected binding affinity and selectivity . This study utilized X-ray crystallography to elucidate the binding mode.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
The imidazo[1,2-b]pyridazine scaffold is widely explored in medicinal chemistry. Below, we compare the target compound with structurally and functionally related analogs, focusing on substituent effects, synthetic methods, and biological activities.
Structural and Substituent Variations
Table 1: Substituent Comparison
Key Observations :
- Halogen vs. Alkyl Groups : The target compound’s 3-chloro substituent may improve target binding compared to the 3-fluoro group in ’s analog, as chlorine’s larger atomic radius facilitates stronger van der Waals interactions .
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) generally exhibit better solubility and binding than ester analogs like ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (similarity score: 0.88) .
Key Observations :
- Microwave-assisted synthesis () improves yields for imidazo[1,2-b]pyridazines compared to traditional heating, likely due to faster reaction kinetics .
- High-yield (>90%) PI4KB inhibitors () demonstrate the feasibility of scaling up 2-methylimidazo[1,2-b]pyridazine derivatives with complex substituents .
Table 3: Pharmacological Comparison
*Note: Activity inferred from structural analogs in and .
Key Observations :
- The 3-chloro-4-methylphenyl group in the target compound may confer selectivity for Fyn kinase, similar to imidazo[1,2-b]pyridazine-based Fyn inhibitors in .
- Compared to ponatinib (), the target compound lacks a terminal alkyne group, likely reducing off-target effects but possibly compromising potency against Bcr-Abl .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, similar imidazo[1,2-b]pyridazine derivatives have been synthesized using methods such as:
- Cyclocondensation : Reacting appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Modifying halogenated or functionalized aromatic compounds to introduce desired substituents.
Biological Activity
The biological activity of this compound has been evaluated primarily through in vitro and in vivo studies. Key findings include:
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies on related compounds show that they can effectively target BCR-ABL kinase mutations associated with chronic myeloid leukemia (CML), leading to reduced cell viability and proliferation rates in affected cell lines .
- Case Study : A derivative showed an IC50 value in the low nanomolar range against various cancer cell lines, indicating potent activity.
Neuropharmacological Effects
This compound has been assessed for its neuropharmacological effects:
- Anxiolytic Activity : Similar compounds have demonstrated anxiolytic properties in animal models. For example, behavioral tests indicated significant anxiolytic effects at doses as low as 2.5 mg/kg in rat models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-b]pyridazine derivatives suggests that:
- Chlorine Substitution : The presence of chlorine at the 3-position enhances binding affinity to biological targets.
- Methyl Groups : Methyl substitutions at strategic positions improve lipophilicity and cellular uptake.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of substituted pyridazine precursors with ketones or aldehydes under refluxing polar aprotic solvents (e.g., 1,2-dimethoxyethane) .
Functionalization : Introduction of the 3-chloro-4-methylphenyl group via nucleophilic substitution or coupling reactions. Key factors include:
- Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling .
- Solvents : Polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
Optimization : Monitor intermediates via TLC and HPLC, and adjust stoichiometry to minimize byproducts .
Q. How can structural ambiguity in this compound be resolved using crystallographic or spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps include data collection at low temperature (100 K) and resolution of disordered atoms via iterative refinement .
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the imidazo[1,2-b]pyridazine core and substituents .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets of imidazo[1,2-b]pyridazine derivatives, and how does structural substitution influence activity?
- Methodological Answer :
- Kinase inhibition : The carboxamide group and chloro-methylphenyl substituent enhance binding to kinase hinge regions (e.g., phosphodiesterase 10).
- SAR insights :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| 2-methyl (imidazo core) | Increased steric bulk | Enhanced selectivity for PDE10 over off-target kinases |
| 3-chloro-4-methylphenyl | Electron-withdrawing groups | Improved metabolic stability in hepatic microsomal assays |
- Assays : Use fluorescence polarization (FP) assays for kinase inhibition profiling .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be systematically addressed?
- Methodological Answer :
- Pharmacokinetic profiling :
ADME studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (CYP450 assays) to identify bioavailability limitations .
Tissue distribution : Radiolabel the compound (e.g., ^14C) and quantify accumulation in target tissues via scintillation counting .
- Mechanistic deconvolution :
- Use CRISPR-Cas9 knockout models to confirm target engagement in vivo .
- Perform transcriptomic analysis (RNA-seq) to identify compensatory pathways masking efficacy .
Q. What strategies can improve selectivity for PDE10 over structurally similar kinases (e.g., PDE3/4)?
- Methodological Answer :
- Computational modeling :
Docking studies : Use AutoDock Vina to predict interactions with PDE10’s hydrophobic pocket. Prioritize substitutions at the 2-methyl group to exploit size differences in active sites .
MD simulations : Analyze binding stability over 100 ns trajectories to identify residues critical for selectivity .
- Chemical modification :
- Introduce fluorine at the phenyl ring to strengthen van der Waals interactions with PDE10-specific residues .
- Replace methyl with cyclopropyl to reduce off-target affinity .
Q. How can in silico methods predict metabolic hotspots to guide synthetic optimization?
- Methodological Answer :
- Software tools :
- StarDrop : Identifies labile sites (e.g., N-methyl groups) prone to oxidative metabolism .
- Meteor Nexus : Predicts phase I/II metabolites and flags toxicophores (e.g., reactive quinone intermediates) .
- Validation :
- Synthesize deuterated analogs at predicted hotspots and compare metabolic half-lives in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
